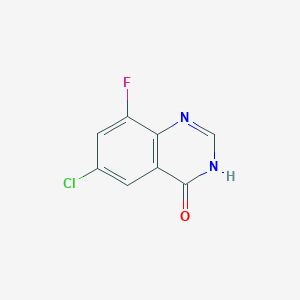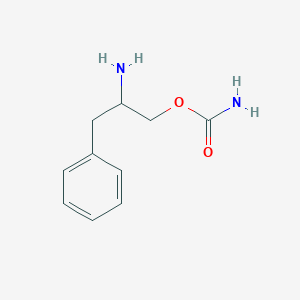
2-Amino-3-phenylpropyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylpropyl carbamate typically involves the carbamoylation of primary, secondary, and aromatic amines. One common method includes the reaction of 2-amino-3-phenylpropylamine with dimethyl carbonate under specific conditions . The reaction is carried out at a pressure of 9.0 MPa with a molar ratio of dimethyl carbonate to the amine of 2:1, and a reactant mixture flow rate of 24 ml/h .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The compound is often converted to its hydrochloride salt form, solriamfetol, for enhanced stability and efficacy . The purification process includes crystallization in the presence of aqueous hydrochloric acid to produce high-purity crystals .
化学反应分析
Types of Reactions: 2-Amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Yields reduced amine derivatives.
Substitution: Forms substituted carbamate derivatives.
科学研究应用
2-Amino-3-phenylpropyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Medicine: Approved for treating excessive daytime sleepiness in narcolepsy and obstructive sleep apnea.
Industry: Utilized in the formulation of pharmaceuticals due to its stability and efficacy.
作用机制
The exact mechanism of action of 2-amino-3-phenylpropyl carbamate is not fully understood. it is believed to exert its effects primarily through the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing wakefulness and reducing excessive daytime sleepiness. The compound does not significantly bind to serotonin, GABA, adenosine, histamine, orexin, benzodiazepine, or muscarinic and nicotinic receptors .
相似化合物的比较
Phenylalanine: A precursor in the synthesis of 2-amino-3-phenylpropyl carbamate.
Modafinil: Another wakefulness-promoting agent used to treat narcolepsy.
Methylphenidate: A stimulant used for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Comparison:
Phenylalanine: Unlike this compound, phenylalanine is a naturally occurring amino acid and does not have wakefulness-promoting properties.
Modafinil: Both compounds promote wakefulness, but modafinil has a different mechanism of action, primarily affecting the orexin system.
Methylphenidate: While both compounds increase dopamine levels, methylphenidate is more commonly used for ADHD and has a broader spectrum of stimulant effects.
This compound stands out due to its specific action on dopamine and norepinephrine reuptake inhibition, making it particularly effective for treating excessive daytime sleepiness without the broader stimulant effects seen in other compounds .
属性
IUPAC Name |
(2-amino-3-phenylpropyl) carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRAOBQFUDCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

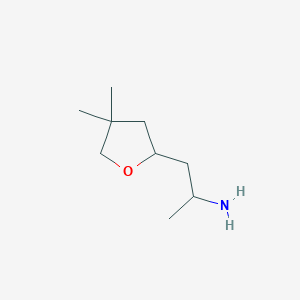
![N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2426107.png)

![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)
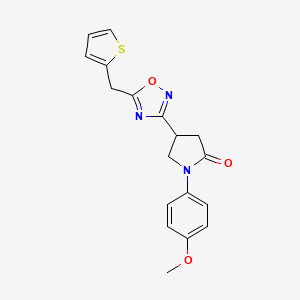
![N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2426116.png)
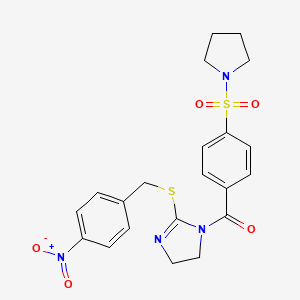
![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)
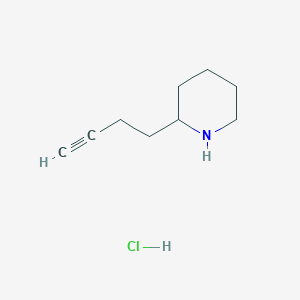
![N-(4-butylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2426121.png)
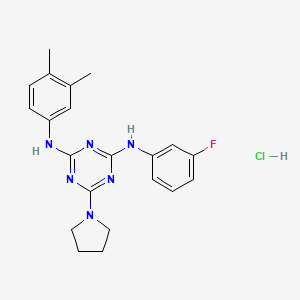
![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
